![molecular formula C24H20F3N3O B1680687 4-[3-(2,6-Dimethylpyridin-4-yl)phenyl]-7-methyl-8-(trifluoromethyl)-1,3-dihydro-1,5-benzodiazepin-2-one CAS No. 579482-31-8](/img/structure/B1680687.png)
4-[3-(2,6-Dimethylpyridin-4-yl)phenyl]-7-methyl-8-(trifluoromethyl)-1,3-dihydro-1,5-benzodiazepin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ro4491533 is a compound developed by Hoffmann-La Roche. It acts as a potent and selective negative allosteric modulator for group II of the metabotropic glutamate receptors, specifically mGluR2 and mGluR3. This compound has shown significant potential in producing antidepressant effects in animal studies .
Méthodes De Préparation
The synthesis of Ro4491533 involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes the formation of a benzodiazepine core, followed by the addition of a trifluoromethyl group and a pyridinyl group. The reaction conditions often involve the use of strong bases and high temperatures to facilitate the formation of the desired product .
Analyse Des Réactions Chimiques
Ro4491533 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Ro4491533 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the function of metabotropic glutamate receptors.
Biology: It is used to investigate the role of mGluR2 and mGluR3 in various biological processes.
Medicine: It has shown potential as an antidepressant in preclinical studies, making it a candidate for the development of new antidepressant drugs.
Industry: It is used in the development of new pharmacological agents targeting the glutamate system
Mécanisme D'action
Ro4491533 exerts its effects by selectively binding to and modulating the activity of mGluR2 and mGluR3. By acting as a negative allosteric modulator, it inhibits the activity of these receptors, leading to an increase in the release of glutamate. This modulation of glutamate release is believed to contribute to its antidepressant effects .
Comparaison Avec Des Composés Similaires
Ro4491533 is unique in its selectivity and potency as a negative allosteric modulator for mGluR2 and mGluR3. Similar compounds include:
LY341495: Another mGluR2/3 antagonist with similar efficacy but slightly lower potency.
MGS0039: A selective mGluR2/3 antagonist with robust antidepressant effects.
VU6010572: A selective mGluR3 negative allosteric modulator with ketamine-like antidepressant effects
Ro4491533 stands out due to its balanced activity on both mGluR2 and mGluR3, making it a valuable tool for research and potential therapeutic applications.
Propriétés
Numéro CAS |
579482-31-8 |
|---|---|
Formule moléculaire |
C24H20F3N3O |
Poids moléculaire |
423.4 g/mol |
Nom IUPAC |
4-[3-(2,6-dimethylpyridin-4-yl)phenyl]-7-methyl-8-(trifluoromethyl)-1,3-dihydro-1,5-benzodiazepin-2-one |
InChI |
InChI=1S/C24H20F3N3O/c1-13-7-21-22(11-19(13)24(25,26)27)30-23(31)12-20(29-21)17-6-4-5-16(10-17)18-8-14(2)28-15(3)9-18/h4-11H,12H2,1-3H3,(H,30,31) |
Clé InChI |
LYTVXCQQTLUEQR-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C(F)(F)F)NC(=O)CC(=N2)C3=CC=CC(=C3)C4=CC(=NC(=C4)C)C |
SMILES canonique |
CC1=CC2=C(C=C1C(F)(F)F)NC(=O)CC(=N2)C3=CC=CC(=C3)C4=CC(=NC(=C4)C)C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
4-(3-(2,6-dimethylpyridin-4-yl)phenyl)-7-methyl-8-trifluoromethyl-1,3-dihydrobenzo(b)(1,4)diazepin-2-one RO4491533 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



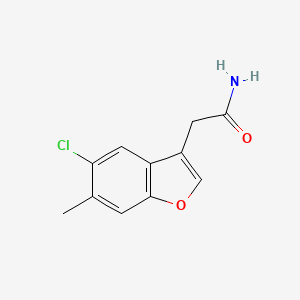
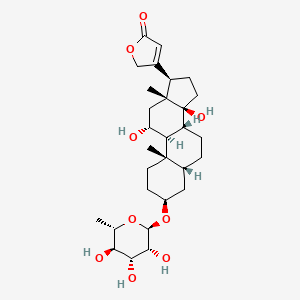
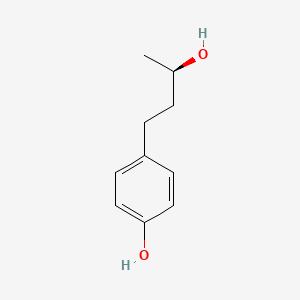

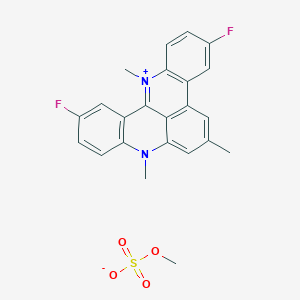
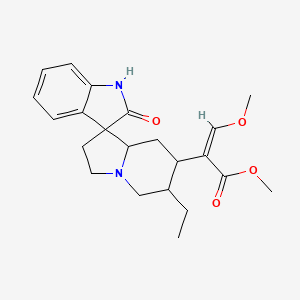

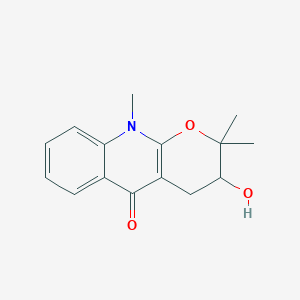
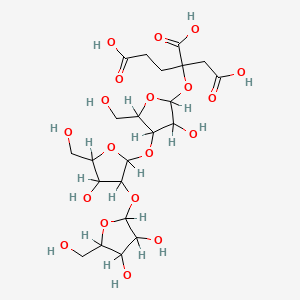


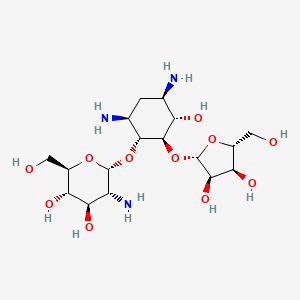
![3,3-dimethyl-N-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-2H-indole-1-carboxamide](/img/structure/B1680625.png)
